3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid
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Overview
Description
(M-tolylsulfonyl)tryptophan is a synthetic derivative of tryptophan, an essential amino acid known for its unique properties and significant role in various biological processes. This compound is characterized by the presence of a tolylsulfonyl group attached to the tryptophan molecule, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (M-tolylsulfonyl)tryptophan typically involves the sulfonylation of tryptophan with a tolylsulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of (M-tolylsulfonyl)tryptophan follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and efficient mixing to maintain reaction consistency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions: (M-tolylsulfonyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Various nucleophiles; presence of a base like triethylamine.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted tryptophan derivatives.
Scientific Research Applications
(M-tolylsulfonyl)tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein structure and function due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of (M-tolylsulfonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The tolylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.
N-acetyltryptophan: A derivative with acetylation at the amino group, used in various biochemical studies.
5-hydroxytryptophan: A hydroxylated form of tryptophan, a precursor to serotonin and melatonin
Uniqueness: (M-tolylsulfonyl)tryptophan is unique due to the presence of the tolylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its stability and interaction with molecular targets, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22) |
InChI Key |
IOUFTDKKOHIRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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